REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:7])([CH3:6])[CH2:3][CH:4]=O.N1CCCC1.O.C1(C)C=CC([S:20](O)(=O)=O)=CC=1.[S].[N:26]#[C:27][NH2:28]>C1CCCCC1.CO>[C:2]([C:3]1[S:20][C:27]([NH2:28])=[N:26][CH:4]=1)([CH3:7])([CH3:6])[CH3:1] |f:2.3,^3:24|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(CC=O)(C)C
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flask equipped with a Dean-Stark trap
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the water was removed
|
Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (20 mL)
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography (SiO2, 2% methanol in CH2Cl2)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |